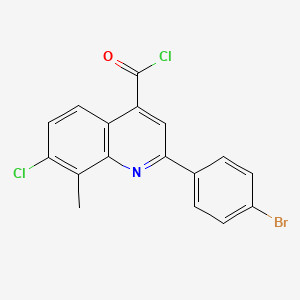

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride

Description

Historical Context of Quinoline-Based Compounds

The foundation of quinoline chemistry traces back to 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it "leukol," meaning "white oil" in Greek. This pioneering discovery marked the beginning of extensive research into heterocyclic aromatic compounds that would eventually revolutionize both pharmaceutical and industrial chemistry. Runge's work represented a crucial milestone in organic chemistry, as quinoline became one of the first nitrogen-containing heterocyclic compounds to be systematically studied and characterized.

The subsequent development of quinoline chemistry gained momentum in 1842 when French chemist Charles Gerhardt obtained a similar compound through dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. Gerhardt termed his compound "Chinoilin" or "Chinolein," and initially believed it to be distinct from Runge's quinoline due to apparent differences in chemical behavior. However, German chemist August Hoffmann later demonstrated that these apparent differences resulted from the presence of contaminants, confirming that both compounds were identical.

Significance of 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride in Chemical Research

This compound represents a sophisticated molecular architecture that combines multiple reactive functional groups within a single quinoline framework. The compound possesses the molecular formula C17H10BrCl2NO and serves as a prime example of how strategic substitution patterns can enhance the synthetic utility of quinoline derivatives. The presence of the 4-bromophenyl substituent at the 2-position of the quinoline ring system provides specific coupling reaction capabilities, while the 7-chloro-8-methyl substitution pattern modifies the electronic properties of the heterocyclic core.

The acyl chloride functional group at the 4-position represents perhaps the most significant reactive feature of this compound, conferring exceptional reactivity toward nucleophilic attack. This highly reactive carbonyl chloride moiety enables the compound to serve as an effective acylating agent, forming covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules. Such reactivity proves particularly valuable in proteomics research, where the compound can be employed to study protein interactions and modifications through selective acylation reactions.

Research applications of this compound extend significantly into medicinal chemistry, where the quinoline scaffold provides a well-established pharmacophore for drug development. The bromine atom at the para position of the phenyl ring allows for specific palladium-catalyzed coupling reactions, including Suzuki-Miyaura and Heck reactions, which facilitate the introduction of diverse substituents to modulate biological activity. This synthetic versatility makes the compound an invaluable intermediate in the preparation of quinoline-based pharmaceutical candidates.

The compound's significance in chemical research also stems from its potential applications in materials science and advanced organic synthesis. The multiple halogen substituents provide opportunities for sequential cross-coupling reactions, enabling the construction of complex molecular architectures through controlled synthetic sequences. Furthermore, the combination of electron-withdrawing and electron-donating substituents creates unique electronic properties that can be exploited in the design of functional materials.

Contemporary research has demonstrated that compounds featuring similar structural motifs exhibit promising biological activities, including antiepileptic and analgesic properties. The quinoline-derived framework, when appropriately substituted, can block sodium channels and reduce inflammatory signals, suggesting potential therapeutic applications for related derivatives.

Overview of Quinoline-4-carbonyl Chloride Derivatives

Quinoline-4-carbonyl chloride derivatives constitute a significant class of heterocyclic compounds characterized by the presence of an acyl chloride functional group at the 4-position of the quinoline ring system. The parent compound, quinoline-4-carbonyl chloride, possesses the molecular formula C10H6ClNO and molecular weight of 191.61, serving as the fundamental scaffold for numerous derivative structures. These compounds are distinguished by their exceptional reactivity due to the electron-withdrawing nature of the quinoline nitrogen and the highly electrophilic acyl chloride group.

The synthesis of quinoline-4-carbonyl chloride derivatives typically involves the conversion of corresponding quinoline-4-carboxylic acids through treatment with chlorinating agents such as thionyl chloride, phosphorus trichloride, or oxalyl chloride. Thionyl chloride represents the most commonly employed reagent due to its favorable reaction conditions and the gaseous nature of its byproducts, which facilitates product isolation. The reaction proceeds through nucleophilic attack of the carboxylic acid oxygen on the sulfur center, followed by elimination of sulfur dioxide and hydrogen chloride.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| 2-Chloroquinoline-4-carbonyl chloride | C10H5Cl2NO | 226.06 | 2388-32-1 | 2-Chloro |

| 2-(4-Bromophenyl)quinoline-4-carbonyl chloride | C16H9BrClNO | 346.61 | - | 2-(4-Bromophenyl) |

| 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | C17H10Cl3NO | 350.63 | 856176-78-8 | 7-Chloro-8-methyl-2-(4-chlorophenyl) |

| 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride | C18H14ClNO | 295.76 | 1160264-62-9 | 2-(4-Ethylphenyl) |

Structural variations in quinoline-4-carbonyl chloride derivatives primarily involve substitutions at the 2-position with various aryl groups, as well as modifications to the quinoline ring system itself. The 2-position frequently accommodates substituted phenyl rings, with halogen, alkyl, and alkoxy substituents being particularly common. These modifications significantly influence both the electronic properties of the quinoline system and the overall reactivity of the acyl chloride functionality.

Recent developments in pesticide discovery have highlighted the importance of quinoline derivatives as molecular scaffolds for agricultural applications. The unique quinoline framework provides numerous advantages in pesticide development, offering innovative solutions for the discovery of new agricultural chemicals with enhanced efficacy and selectivity. Structure-activity relationship studies have revealed that specific substitution patterns on the quinoline core can dramatically influence biological activity, mechanism of action, and physiological properties.

The preparation of substituted quinoline-4-carbonyl chlorides often requires sophisticated synthetic approaches, particularly when multiple substituents are present on the quinoline ring system. For example, 2-(4-sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride demonstrates the complexity achievable through strategic synthetic planning, incorporating both aromatic and aliphatic substituents alongside halogen modifications.

Research Objectives and Methodological Framework

The primary research objectives surrounding this compound focus on elucidating its synthetic utility as a versatile building block for complex molecular construction. Contemporary research methodologies emphasize the compound's role as an acylating agent capable of forming stable amide and ester linkages with appropriate nucleophilic partners. These investigations typically employ standard organic synthesis techniques, including nucleophilic acyl substitution reactions under controlled conditions to maximize yield and selectivity.

Mechanistic studies of the compound's reactivity patterns constitute a fundamental aspect of current research frameworks. The highly reactive acyl chloride group undergoes predictable nucleophilic attack, with reaction rates and selectivity patterns influenced by the electronic nature of the quinoline substituents. Research methodologies in this area typically involve kinetic studies, computational modeling, and spectroscopic analysis to understand the electronic effects of the 7-chloro-8-methyl substitution pattern on reactivity.

Structural characterization represents another critical research objective, with modern analytical techniques providing comprehensive molecular understanding. Infrared spectroscopy reveals characteristic absorption bands corresponding to the carbonyl group and aromatic carbon-hydrogen stretches, while nuclear magnetic resonance spectroscopy provides detailed structural confirmation through proton and carbon-13 analysis. These spectroscopic methods enable researchers to verify product identity and purity throughout synthetic sequences.

The development of palladium-catalyzed cross-coupling methodologies represents an expanding research frontier for brominated quinoline derivatives. The strategic placement of the bromine atom at the para position of the phenyl ring enables selective coupling reactions that introduce diverse functional groups while preserving the integrity of the acyl chloride moiety. Research in this area focuses on optimizing reaction conditions, catalyst systems, and substrate scope to maximize synthetic utility.

| Research Application | Methodology | Expected Outcomes | Analytical Techniques |

|---|---|---|---|

| Acylation Reactions | Nucleophilic substitution | Amide/Ester formation | Infrared, Nuclear Magnetic Resonance |

| Cross-coupling Studies | Palladium catalysis | Substituted derivatives | Mass spectrometry, Chromatography |

| Biological Evaluation | Cell-based assays | Activity profiles | Fluorescence, Enzymatic assays |

| Materials Applications | Polymerization | Functional polymers | Thermal analysis, Mechanical testing |

Proteomics research applications represent a specialized but significant research objective, where the compound's acylating properties enable selective protein modification. Methodological approaches in this field involve controlled reaction conditions to achieve selective acylation of specific amino acid residues, particularly those containing nucleophilic side chains. These studies require sophisticated analytical techniques including mass spectrometry and protein sequencing to verify modification sites and extent.

The exploration of biological activity represents an emerging research direction, building on the established pharmacological potential of quinoline-based compounds. Research methodologies in this area typically involve systematic screening against various biological targets, followed by structure-activity relationship analysis to optimize therapeutic potential. Contemporary approaches increasingly employ high-throughput screening techniques to rapidly evaluate biological activity across diverse target systems.

Properties

IUPAC Name |

2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrCl2NO/c1-9-14(19)7-6-12-13(17(20)22)8-15(21-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXFDUWIHQMFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501172247 | |

| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-62-6 | |

| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 6-Bromoquinoline-4(1H)-one Intermediate

A key intermediate in the synthesis is 6-bromoquinoline-4(1H)-one , which serves as the quinoline scaffold precursor.

Stepwise procedure (from patent CN106432073B):

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromaniline + ethyl propiolate in methanol, 30–50 °C, N2 atmosphere | Formation of 3-(4-bromaniline)ethyl acrylate by Michael addition | Not specified |

| 2 | 3-(4-bromaniline)ethyl acrylate dissolved in diphenyl ether, heated at 200–220 °C for 2 hours | Cyclization to 6-bromoquinoline-4(1H)-one | 77–79.5% |

| 3 | Cooling, precipitation with petroleum ether, filtration, washing with ethyl acetate | Isolation and purification of 6-bromoquinoline-4(1H)-one | - |

This step involves a high-temperature cyclization in diphenyl ether, which effectively forms the quinoline ring system with the bromine substituent at position 6 (equivalent to position 7 in the final compound after further substitution).

Chlorination to Form Bromo-4-chloroquinoline Derivative

The 6-bromoquinoline-4(1H)-one is then converted to the corresponding acid chloride derivative by chlorination:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 4 | 6-Bromoquinoline-4(1H)-one + phosphorus trichloride (PCl3) in toluene, reflux for 2 hours | Chlorination of the 4-keto group to acid chloride | 91.5–92.6% |

| 5 | Cooling, removal of solvent, washing with ether, filtration, drying | Isolation of bromo-4-chloroquinoline as yellow powder | - |

This reaction replaces the ketone oxygen at position 4 with a chlorine atom, forming the acid chloride functionality essential for further functionalization.

Representative Data Table of Key Steps

| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-(4-bromaniline)ethyl acrylate | 4-Bromaniline + ethyl propiolate, MeOH, 30–50 °C, N2 | Not specified | Michael addition step |

| 2 | 6-Bromoquinoline-4(1H)-one | Diphenyl ether, 200–220 °C, 2 h | 77–79.5 | Cyclization |

| 3 | Bromo-4-chloroquinoline | PCl3, toluene, reflux 2 h | 91.5–92.6 | Chlorination to acid chloride |

| 4 | 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | Multi-step synthesis including halogenation and methylation | Not specified | Precursor acid |

Analytical and Characterization Techniques

- NMR Spectroscopy (1H and 13C NMR): Used to confirm the substitution pattern on the quinoline ring and the presence of acid chloride functionality.

- Mass Spectrometry (MS): Confirms molecular weight and molecular formula.

- Infrared Spectroscopy (IR): Identification of acid chloride group by characteristic C=O stretching around 1800 cm⁻¹.

- Thin Layer Chromatography (TLC): Monitoring reaction progress and purity.

Summary of Research Findings

- The patent CN106432073B provides a robust industrial-scale synthesis route for the bromo-4-chloroquinoline intermediate, which is a crucial precursor for the target compound. The method emphasizes high yield, environmental friendliness, and cost-effectiveness.

- The quinoline core synthesis involves cyclization of 3-(4-bromaniline)ethyl acrylate at elevated temperatures in diphenyl ether, yielding the quinoline-4-one intermediate efficiently.

- Conversion to the acid chloride is effectively achieved using phosphorus trichloride under reflux conditions with yields exceeding 90%.

- Introduction of the 7-chloro and 8-methyl substituents is typically integrated into the quinoline core synthesis or via selective substitution reactions prior to acid chloride formation.

- Analytical characterization confirms the structure and purity of intermediates and final products, ensuring reliability of the synthetic route.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group (-COCl) is highly reactive toward nucleophiles, enabling versatile derivatization:

This reactivity aligns with broader carbonylazole chemistry, where electron-deficient carbonyl groups facilitate nucleophilic attack .

Electrophilic Aromatic Substitution (EAS)

The quinoline and bromophenyl rings undergo EAS at positions activated by substituents:

The electron-withdrawing effects of the carbonyl chloride and bromine direct incoming electrophiles to specific positions .

Oxidation and Reduction

The quinoline core and substituents participate in redox transformations:

-

Oxidation :

-

Reduction :

Cyclization and Heterocycle Formation

Under thermal or basic conditions, the compound participates in cycloisomerization:

These reactions exploit the steric and electronic profile of the substituents to drive regioselective cyclization .

Comparative Reactivity with Analogues

Scientific Research Applications

Medicinal Chemistry

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride has shown potential in the development of pharmaceutical agents due to its structural characteristics that allow for interactions with biological targets.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit antimicrobial properties. A study demonstrated that modifications to the quinoline structure could enhance activity against various bacterial strains, suggesting that this compound could serve as a lead structure for developing new antibiotics.

Anticancer Research

Quinoline derivatives are often investigated for their anticancer properties. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation makes it a candidate for further studies in cancer therapeutics.

Case Study: Enzyme Inhibition

A study published in a peer-reviewed journal reported that quinoline-based compounds could effectively inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. This inhibition leads to apoptosis in malignant cells.

Materials Science

Due to its unique chemical structure, this compound can be utilized in the development of novel materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Case Study: OLED Applications

Research has explored the use of quinoline derivatives as electron transport materials in OLEDs, demonstrating improved efficiency and stability compared to traditional materials. This opens avenues for further exploration in optoelectronic applications.

Photochemical Applications

The compound's ability to absorb UV light makes it suitable for photochemical applications, including photodynamic therapy (PDT) where light-sensitive compounds are used to target and destroy cancer cells.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or disrupt the function of DNA-binding proteins, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key examples include:

7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl Chloride (CAS 1160256-71-2)

- Substituents : 2,4-Dichlorophenyl (electron-withdrawing) at position 2.

- However, steric hindrance from two chlorine atoms may reduce solubility .

7-Chloro-2-(2,5-dichlorophenyl)-8-methylquinoline-4-carbonyl Chloride

- Substituents : 2,5-Dichlorophenyl at position 2.

- No activity data are available, but related oxadiazole derivatives with bromophenyl groups exhibit anti-inflammatory properties (59–61% activity at 20 mg/kg) .

2-(4-tert-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl Chloride (CAS 1160256-17-6)

- Substituents : 4-tert-Butylphenyl (electron-donating) at position 2.

- Impact : The bulky tert-butyl group improves lipophilicity, which may enhance membrane permeability in drug candidates. This contrasts with the bromophenyl group’s electron-withdrawing nature, which favors π-π stacking in materials science .

Physicochemical and Functional Comparisons

Biological Activity

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 364.62 g/mol. Its structure features a quinoline core substituted with a bromophenyl group and a carbonyl chloride functional group, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₁BrClN |

| Molecular Weight | 364.62 g/mol |

| CAS Number | 1160263-62-6 |

| Hazard Classification | Irritant |

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. In particular, compounds similar to this compound have shown promising activity against various bacterial strains.

- Case Study : A study evaluated several quinoline derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the quinoline structure enhanced antibacterial potency, suggesting that the presence of halogens like bromine could be beneficial in increasing activity against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been linked to their ability to inhibit nitric oxide (NO) production and cyclooxygenase (COX) enzymes.

- Research Findings : In vitro studies demonstrated that related quinoline compounds inhibited LPS-induced NO production in RAW 264.7 macrophages. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and COX-2 expression, which are crucial mediators in inflammatory responses .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties, particularly in breast cancer models.

- Case Study : A derivative structurally similar to this compound was evaluated for cytotoxicity against MCF-7 breast cancer cells. The study found that modifications at the C-7 and C-8 positions significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .

The biological activities of quinoline derivatives are often attributed to their ability to interact with various biological targets:

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., aromatic protons, methyl groups). For example, the quinoline C4-carbonyl chloride exhibits a deshielded carbon signal at ~165–170 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₁₁BrCl₂NO requires m/z 430.9302) .

- IR Spectroscopy : Detects C=O stretching (~1770 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. Table 2: Key Spectral Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| 2-(4-Bromophenyl)quinoline derivative | 8.45 (d, J=8 Hz, 1H) | 148.2 (C=O) | 430.9302 |

| 7-Chloro-8-methylquinoline | 2.65 (s, 3H, CH₃) | 45.1 (CH₃) | 232.0420 |

Advanced: How can side reactions during the introduction of the 4-bromophenyl group be mitigated?

Answer:

Common side reactions include:

- Homocoupling of Boronic Acids : Add catalytic ligands (e.g., PCy₃) to stabilize Pd intermediates .

- Dehalogenation : Use inert atmospheres (N₂/Ar) and degassed solvents to prevent bromine loss .

- Byproduct Formation : Monitor reactions via TLC or LC-MS. For example, reported unexpected cyclization products with 4-bromoaniline; adjusting stoichiometry or temperature minimized these .

Optimization Strategies:

- Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand for enhanced selectivity.

- Temperature Control : Maintain 80–100°C to balance reactivity and side-product suppression .

Advanced: What strategies stabilize the carbonyl chloride moiety during storage and reactions?

Answer:

The acyl chloride group is highly moisture-sensitive. Key approaches include:

- Storage : Under inert gas (Ar) at –20°C in sealed, desiccated vials.

- Reaction Conditions : Use anhydrous solvents (e.g., dry DCM) and molecular sieves. Quench residual SOCl₂ with dry toluene under reflux .

- Derivatization : Immediately react with nucleophiles (e.g., amines for amide synthesis) to avoid hydrolysis .

Safety Note : Handle with nitrile gloves and in a fume hood due to corrosive hazards (GHS05) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Hazards : Corrosive (causes skin burns, H314) and toxic if ingested (H302) .

- PPE : Wear acid-resistant gloves, goggles, and a lab coat.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material.

- Disposal : Follow institutional guidelines for halogenated waste.

Q. Table 3: Safety Data from Analogous Compounds

| Property | Value | Reference |

|---|---|---|

| Flash Point | 125.9°C (closed cup) | |

| RIDADR Classification | UN1760 (Corrosive Liquid) |

Advanced: How can crystallography resolve structural ambiguities in derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths/angles and confirms regiochemistry. For example, highlights SHELX’s robustness in small-molecule crystallography, even with twinned data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.